3,6-Dichloro-4h-thieno[3,2-e][1,2,4]thiadiazine 1,1-dioxide

Nucleophilic aromatic substitution Regioselectivity Potassium channel opener synthesis

3,6-Dichloro-4H-thieno[3,2-e][1,2,4]thiadiazine 1,1-dioxide (CAS 194086-61-8) is a fused heterocyclic compound belonging to the thieno[3,2-e][1,2,4]thiadiazine 1,1-dioxide class. Characterized by a molecular formula of C5H2Cl2N2O2S2 and a molecular weight of 257.12 g/mol, this colorless crystalline solid features chlorine atoms at the 3- and 6-positions and a 1,1-dioxide functionality.

Molecular Formula C5H2Cl2N2O2S2
Molecular Weight 257.1 g/mol
CAS No. 194086-61-8
Cat. No. B066414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Dichloro-4h-thieno[3,2-e][1,2,4]thiadiazine 1,1-dioxide
CAS194086-61-8
Molecular FormulaC5H2Cl2N2O2S2
Molecular Weight257.1 g/mol
Structural Identifiers
SMILESC1=C(SC2=C1NC(=NS2(=O)=O)Cl)Cl
InChIInChI=1S/C5H2Cl2N2O2S2/c6-3-1-2-4(12-3)13(10,11)9-5(7)8-2/h1H,(H,8,9)
InChIKeyNZHOYUFGQJNYSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,6-Dichloro-4H-thieno[3,2-e][1,2,4]thiadiazine 1,1-dioxide (CAS 194086-61-8): A Strategic Dichloro Intermediate for Fused Thiadiazine Synthesis


3,6-Dichloro-4H-thieno[3,2-e][1,2,4]thiadiazine 1,1-dioxide (CAS 194086-61-8) is a fused heterocyclic compound belonging to the thieno[3,2-e][1,2,4]thiadiazine 1,1-dioxide class [1]. Characterized by a molecular formula of C5H2Cl2N2O2S2 and a molecular weight of 257.12 g/mol, this colorless crystalline solid features chlorine atoms at the 3- and 6-positions and a 1,1-dioxide functionality . The compound serves as a pivotal electrophilic intermediate for introducing amine substituents at the 3-position via nucleophilic aromatic substitution, enabling access to pharmacologically active 3-amino-6-chloro-4H-thieno[3,2-e][1,2,4]thiadiazine 1,1-dioxides that function as ATP-sensitive potassium (KATP) channel openers with beta-cell selectivity [2].

1 3-Chloro selective SNAr gateway for amine introduction
2 [3,2-e] ring fusion ensures single-regioisomer products
3 Thermally stable for high-temperature amination reactions

Why 3,6-Dichloro-4H-thieno[3,2-e][1,2,4]thiadiazine 1,1-dioxide Cannot Be Replaced by Other Dichlorothienothiadiazine Isomers or Generic Intermediates


The thieno[3,2-e] ring fusion geometry and the specific 3,6-dichloro substitution pattern in this compound are not interchangeable with positional isomers such as the 5,7-dichloro-4H-thieno[3,4-e][1,2,4]thiadiazine 1,1-dioxide system [1]. The [3,2-e] versus [3,4-e] ring junction alters the electronic environment of the chlorine atoms, directly affecting the regioselectivity and kinetics of nucleophilic aromatic substitution (SNAr) at the 3-position [2]. In the [3,2-e] isomer, the 3-chloro substituent adjacent to the sulfone group is substantially more electrophilic than the 6-chloro on the thiophene ring, enabling selective mono-amination without competing disubstitution [3]. This selectivity is essential for generating the 3-amino-6-chloro pharmacophore found in beta-cell selective KATP channel openers such as NN414 (tifenazoxide) and NNC 55-0118, which achieve EC50 values of 0.45 µM and 0.33 µM respectively at Kir6.2/SUR1 channels—approximately 70- to 100-fold more potent than diazoxide (EC50 31 µM) [3]. Substituting the [3,2-e] dichloro intermediate with a [3,4-e] isomer would yield different regioisomeric products with altered or abolished KATP channel selectivity profiles.

3,6-dichloro-[3,2-e]: sulfone-adjacent Cl enables selective mono-amination
5,7-dichloro-[3,4-e]: both Cl on thiophene; lower regioselectivity, may yield regioisomeric mixtures
[3,2-e] scaffold yields well-defined polymorphic landscape for derived products
[3,4-e]-derived amino products: limited solid-state characterization; polymorph control differs
Thermal stability supports high-temperature amination without degradation
Lower decomposition threshold narrows safe process window for similar conditions

Quantitative Differentiation Evidence for 3,6-Dichloro-4H-thieno[3,2-e][1,2,4]thiadiazine 1,1-dioxide vs. Closest Analogs


Regioselective Mono-Amination at the 3-Position vs. 5,7-Dichloro Isomer

In the 3,6-dichloro-[3,2-e] isomer, the chlorine at position 3 (adjacent to the sulfone) undergoes preferential SNAr with primary amines such as 1-methylcyclopropylamine. The patent literature reports that reacting the 3,6-dichloro intermediate (386 mg, 1.5 mmol) with 1-methylcyclopropylamine (1.0 g, 14 mmol) at 85°C for 24 h in a sealed flask selectively yields 6-chloro-3-(1-methylcyclopropyl)amino-4H-thieno[3,2-e][1,2,4]thiadiazine 1,1-dioxide (NN414/tifenazoxide) without significant disubstitution at the 6-position . By contrast, the 5,7-dichloro-4H-thieno[3,4-e][1,2,4]thiadiazine 1,1-dioxide isomer (CAS 792214-88-1) with both chlorines on the thiophene ring lacks the differentiated electronic activation provided by the sulfone-adjacent chlorine, leading to lower regioselectivity in amination reactions. This regiochemical control is essential for producing single-isomer 3-amino-6-chloro derivatives with defined pharmacological profiles [1].

Regioselectivity
Head-to-head
Target: [3,2-e] → single regioisomer Comparator: [3,4-e] → reduced regioselectivity
Enables single-regioisomer product access without chromatographic separation
Reaction: 85 °C, 24 h, neat amine
Nucleophilic aromatic substitution Regioselectivity Potassium channel opener synthesis Heterocyclic intermediate

Thermal Stability: Decomposition Point vs. 5,7-Dichloro Isomer

The 3,6-dichloro-[3,2-e] isomer exhibits a melting point (decomposition) above 240°C . This high thermal stability contrasts with the structurally related 5,7-dichloro-4H-thieno[3,4-e][1,2,4]thiadiazine 1,1-dioxide (CAS 792214-88-1), which melts with decomposition at approximately 220-222°C (reported in supplier literature). The ~20°C higher decomposition threshold of the [3,2-e] isomer provides a wider safe operating window for high-temperature amination reactions (typically conducted at 80-120°C), reducing the risk of thermal degradation during scale-up synthesis [1].

Thermal Stability
Cross-study comparable
>240 °C vs. ~220 °C (comparator)
Wider safe operating window for high-temperature amination
Decomposition point; standard determination
Thermal analysis Melting point Intermediate handling Process chemistry

Pharmacological Potency of Derived 3-Amino Products vs. Diazoxide

While the 3,6-dichloro compound itself is an intermediate, its value is demonstrated through the potency of its 3-amino derivatives. NN414 (derived via amination of the title compound with 1-methylcyclopropylamine) activates Kir6.2/SUR1 KATP channels with an EC50 of 0.45 µM, and NNC 55-0118 (derived with isopropylamine) achieves an EC50 of 0.33 µM. Both are approximately 70- to 94-fold more potent than the reference KATP opener diazoxide (EC50 31 µM) at the pancreatic beta-cell type channel [1]. Importantly, neither NN414 nor NNC 55-0118 activates cardiac (Kir6.2/SUR2A) or smooth muscle (Kir6.2/SUR2B) KATP channels at relevant concentrations, whereas diazoxide activates all three subtypes non-selectively [1]. This selectivity is a direct consequence of the 3-amino-6-chloro substitution pattern uniquely accessible from the 3,6-dichloro-[3,2-e] scaffold.

Derived Product Potency
Class-level inference
NN414 EC50 0.45 µM; NNC 55-0118 0.33 µM vs. Diazoxide 31 µM at Kir6.2/SUR1
Reported derived-product pharmacology; supports scaffold selection
Data from patent literature; not direct intermediate attribute
KATP channel Beta-cell selectivity Kir6.2/SUR1 Insulin secretion inhibition

Crystallinity and Polymorphic Control for Process Reproducibility

The 3,6-dichloro-[3,2-e] intermediate directly yields crystalline 3-amino derivatives amenable to polymorph control [1]. The patent on polymorphic forms of 6-chloro-3-(1-methylcyclopropyl)amino-4H-thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxide (NN414) describes distinct crystalline forms with defined XRPD patterns, DSC thermograms, and reproducible dissolution profiles [1]. This level of solid-state characterization is enabled by the high purity and consistent regiochemistry of the 3,6-dichloro starting material. In contrast, the 5,7-dichloro-[3,4-e] isomer yields amino derivatives with different solid-state properties, complicating polymorph control in pharmaceutical development [2].

Polymorph Control
Class-level inference
NN414 forms well-defined polymorphic forms Characterized by XRPD and DSC
Supports pharmaceutical solid-state research
Polymorphic landscape defined in patent
Polymorphism Crystallinity Process chemistry Quality control

High-Value Application Scenarios for 3,6-Dichloro-4H-thieno[3,2-e][1,2,4]thiadiazine 1,1-dioxide in Research and Pharmaceutical Intermediate Procurement


Synthesis of Beta-Cell Selective KATP Channel Openers (NN414/Tifenazoxide and Analogs)

Procurement of the 3,6-dichloro-[3,2-e] intermediate is the required first step for synthesizing 6-chloro-3-(1-methylcyclopropyl)amino-4H-thieno[3,2-e][1,2,4]thiadiazine 1,1-dioxide (NN414/tifenazoxide). NN414 is a potent (EC50 0.45 µM) and selective Kir6.2/SUR1 KATP channel opener that inhibits insulin secretion without affecting cardiac or smooth muscle KATP channels [1]. This selectivity profile makes it a valuable pharmacological tool for studying beta-cell rest therapy in type 1 diabetes models and hyperinsulinemic conditions [1].

Preparation of NNC 55-0118 for Comparative KATP Channel Pharmacology

The 3,6-dichloro intermediate also yields NNC 55-0118 (6-chloro-3-isopropylamino derivative) upon reaction with isopropylamine. NNC 55-0118 exhibits an EC50 of 0.33 µM at Kir6.2/SUR1 channels—the highest potency among first-generation thienothiadiazine KATP openers—and serves as a reference compound for structure-activity relationship (SAR) studies aimed at optimizing beta-cell selectivity and oral bioavailability [1].

Medicinal Chemistry SAR Campaigns Targeting 3-Amino-6-chloro-thienothiadiazine Libraries

The differentiated reactivity of the 3-chloro position enables parallel synthesis of diverse 3-amino-6-chloro-thieno[3,2-e][1,2,4]thiadiazine 1,1-dioxide libraries by varying the amine input [2]. This is documented in the Novo Nordisk patent family covering over 100 specifically claimed 3-amino derivatives [2]. The 3,6-dichloro intermediate thus serves as the universal gateway building block for systematic SAR exploration around the 3-position while retaining the 6-chloro substituent that contributes to metabolic stability.

Solid-State Development and Preformulation Studies of Thienothiadiazine Drug Candidates

The well-defined crystallinity of the 3,6-dichloro intermediate and its derived 3-amino products supports polymorph screening, salt selection, and preformulation development [3]. The availability of distinct polymorphic forms of NN414 (Forms A, B, and solvates) with characterized XRPD patterns and thermal behavior demonstrates the suitability of the [3,2-e] scaffold for pharmaceutical solid-state optimization [3].

Application
Selection Property
Validation Focus
Synthesis of beta-cell type KATP opener research tools
Regioselective 3-position amination
Regioisomer purity confirmation
Reference compound for KATP channel SAR studies
Consistent 3-amino-6-chloro scaffold
Pharmacological profile verification in research assays
Library synthesis of 3-amino-6-chloro derivatives
Parallel amination with diverse amines
Reaction compatibility and yield across amines
Polymorph screening and preformulation research
Defined crystallinity and polymorphic forms
XRPD/DSC pattern reproducibility
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